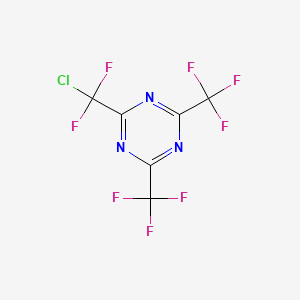

2-(Chlorodifluoromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen significant growth in recent years2. Various methods exist to introduce this functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride4.Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together5. The 3D chemical structure image of a molecule is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them5.

Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is a key process in the synthesis of trifluoromethyl-containing compounds6. This process involves the transfer of a CF3 group to a carbon-centered radical intermediate6.

Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can vary widely depending on the specific compound. For example, trifluoromethyl iodide is a colorless and odorless gas at room temperature with a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F)8.Aplicaciones Científicas De Investigación

Dendrimeric Ligands and Magnetic Behavior

Research by Uysal and Koç (2010) focused on synthesizing dendrimeric melamine-cored complexes capped with salen/salophFe(III) and salen/salophCr(III), derived from a process involving 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine. These complexes were characterized for their magnetic behaviors, indicating potential applications in materials science and magnetic materials (Uysal & Koç, 2010).

Synthesis of Perfluoroalkylpyrimidines and s-Triazines

Furin et al. (2001) explored the reaction of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with guanidine hydrochloride, leading to the synthesis of 2-amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine and 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine. This research opens pathways to novel perfluoroalkylated compounds with potential applications in various chemical industries (Furin et al., 2001).

Antimicrobial Activity of Bisaryl Hydrazino-s-triazine Derivatives

Chaudhari, Patel, and Hathi (2007) synthesized various bisaryl hydrazino-s-triazine derivatives and evaluated their microbial activity against gram-positive and gram-negative bacteria. This study highlights the potential of triazine derivatives in developing new antimicrobial agents (Chaudhari, Patel, & Hathi, 2007).

Photopolymerization Initiators and Co-initiators

Kabatc, Czech, and Kowalczyk (2011) reported on the use of 2,4-bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353) as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. This compound, acting as a co-initiator in photoinitiating systems under visible light, suggests its significance in polymer chemistry and material processing applications (Kabatc, Czech, & Kowalczyk, 2011).

Safety And Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary widely depending on the specific compound. Some compounds may pose risks such as acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity9.

Direcciones Futuras

The field of trifluoromethylation reactions is expected to continue to grow, improving the propensity towards further development of agrochemical drugs2. The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions2.

Please note that this information is general and may not apply specifically to “2-(Chlorodifluoromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine”. For more specific information, please consult a chemical database or a chemist.

Propiedades

IUPAC Name |

2-[chloro(difluoro)methyl]-4,6-bis(trifluoromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF8N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZLEDDEMGAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF8N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chlorodifluoromethyl)-4,6-bis(trifluoromethyl)-1,3,5-triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)

![1-Oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B1435119.png)

![5-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1435120.png)

![1,1-Difluoro-2-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1435121.png)

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)